六碘合铼酸二钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex compounds like dipotassium hexaiodorhenate often involves reduction reactions and the use of potassium as a reductive agent. For example, the synthesis of (trans-1,2,2,3,4,4-Hexa-tert-butyl-1,3-cyclotetrasilanediyl)dipotassium was achieved by reducing trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium, highlighting a methodology that could be relevant for synthesizing dipotassium hexaiodorhenate as well (Kyushin, Kawai, & Matsumoto, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to dipotassium hexaiodorhenate, such as dipotassium strontium hexaniobium octadecachloride, reveals a complex arrangement where potassium ions interact with other elements to form unique structures. This specific compound's structure is based on [Nb6Cli12Cla6]4− units linked by K+ and Sr2+ cations, offering insight into the potential structural complexity of dipotassium hexaiodorhenate (Duraisamy & Lachgar, 2002).

Chemical Reactions and Properties

Research into dipotassium compounds has uncovered interesting chemical reactions and properties. For instance, the interaction between dipotassium hexahalogeno-osmates and olefins has been studied, revealing that dipotassium compounds can serve as catalytic precursors for olefin isomerization, suggesting the reactivity of dipotassium hexaiodorhenate may also be noteworthy in similar chemical environments (Flamini & Giuliani, 1983).

Physical Properties Analysis

The physical properties of dipotassium hexaiodorhenate, though not directly documented, can be inferred from studies on similar dipotassium complexes. For example, the growth and characterization of hexaaquacobalt(II) dipotassium tetrahydrogen tetra-o-phthalate tetrahydrate crystals provide insights into the solubility, crystal growth, and optical properties that might be similar in dipotassium hexaiodorhenate compounds (Muthu, Bhagavannarayana, Mahadevan, & Meenakshisundaram, 2013).

Chemical Properties Analysis

Dipotassium compounds exhibit a range of chemical behaviors, as seen in the fluoride crystal structures of dipotassium aquopentafluoroferrate(III), which demonstrates unique bonding patterns and hydrogen bonding interactions, suggesting the chemical versatility and reactivity of dipotassium hexaiodorhenate could be explored in similar detailed studies (Edwards, 1972).

科学研究应用

1. 药物递送系统

六碘合铼酸二钾的一项重要应用,特别是正磷酸二钾的形式,是在药物递送系统开发中。一项研究证明了使用壳聚糖-正磷酸二钾水凝胶递送多柔比星(一种化疗剂)来治疗骨肉瘤。该水凝胶系统允许在肿瘤部位持续释放药物,并降低小鼠的心脏和皮肤毒性,突出了其在化疗中的潜力 (Ta 等,2009).

2. 皮肤递送应用

另一项研究探索了使用含有甘草酸二钾的弹性脂质体进行皮肤递送。与水溶液相比,当甘草酸二钾(一种抗炎剂)配制在脂质体中时,皮肤沉积得到改善。这一发现表明其在治疗急性和慢性皮炎中的用途 (Trotta 等,2002).

3. 晶体结构分析

六碘合铼酸二钾因其晶体结构而受到研究。例如,六氟钛酸二钾 (IV) 晶体是从水溶液中生长的,并且其晶体结构被精制,提供了对 Ti4+ 和 K+ 离子配位和对称性的见解 (Göbel,2000).

4. 纳米颗粒尺寸分选

开发了一种基于 K2BSPP(二钾双(对磺酸苯基)苯基膦二水合物)的方法来分选和细化 Au 和 Pt 纳米颗粒的尺寸。这种方法提供了一种系统的方法来制备直径小且尺寸分布窄的金属纳米颗粒,表明二钾基化合物在纳米技术中的潜力 (Yang 等,2005).

属性

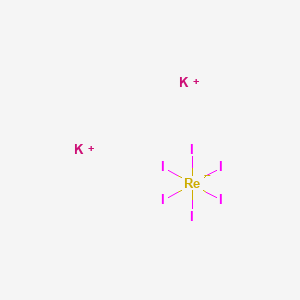

IUPAC Name |

dipotassium;hexaiodorhenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWHBRZEYYLAED-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].I[Re-2](I)(I)(I)(I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I6K2Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584322 |

Source

|

| Record name | Dipotassium hexaiodorhenate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.830 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium hexaiodorhenate | |

CAS RN |

19710-22-6 |

Source

|

| Record name | Dipotassium hexaiodorhenate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexaiodorhenate(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)